(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-hydroxyphenylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the condensation of 2-hydroxyaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and consistency of product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.
Fluorine compounds: Compounds containing fluorine atoms that exhibit unique chemical properties and reactivity.
Uniqueness
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike ethyl acetoacetate, which is primarily used in synthetic organic chemistry, this compound has broader applications in biology and medicine. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Biological Activity
The compound (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione is a heterocyclic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrrolidine ring and functional groups such as an amino group and a hydroxyl group on a phenyl ring, suggests a variety of biological activities. The molecular formula is C₁₁H₁₃N₃O₂, and its structure allows for diverse interactions with biological macromolecules.
Chemical Structure and Properties
The structural formula can be represented as follows:
This compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities, including enzyme inhibition and potential anticancer properties. The following sections detail specific activities and findings related to this compound.
1. Enzyme Inhibition
One of the primary areas of interest is the inhibition of enzymes such as tyrosinase.
- Tyrosinase Inhibition : A related study demonstrated that hydroxybenzylidenyl pyrrolidine-2,5-dione compounds showed strong inhibition of mushroom tyrosinase, with an IC50 value of 2.23 μM for one of the derivatives . This suggests that compounds with similar structures may also exhibit potent inhibitory effects on tyrosinase.
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies.
- Cytotoxicity : In vitro studies have shown that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, such as L-1210 and HL-60 . While specific data for this compound is limited, the structural similarities suggest a potential for similar activity.
Case Studies
- Molecular Docking Studies : Computational models have been utilized to predict how this compound interacts with target proteins. These studies indicate strong binding affinities to various biological macromolecules, suggesting potential therapeutic applications.
- Synthesis and Biological Testing : A family of related compounds was synthesized and tested for biological activity. Among them, certain derivatives showed significant inhibition against key enzymes involved in metabolic pathways related to cancer progression .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H10N2O3/c14-9-4-2-1-3-8(9)12-5-7-10(15)6-13-11(7)16/h1-5,14-15H,6H2,(H,13,16) |
InChI Key |
VNBXRKZYFYQNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NC2=CC=CC=C2O)O |
solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.